molecular formula C10H14N2O3 B11471502 5-(2-Hydroxypropan-2-yl)-4-(prop-1-en-2-yl)-1,2-oxazole-3-carboxamide

5-(2-Hydroxypropan-2-yl)-4-(prop-1-en-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11471502
M. Wt: 210.23 g/mol
InChI Key: VQTZLLPDQBFLMC-UHFFFAOYSA-N
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Description

5-(2-Hydroxypropan-2-yl)-4-(prop-1-en-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound It features a unique structure with an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxypropan-2-yl)-4-(prop-1-en-2-yl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxypropan-2-yl Group: This step involves the addition of a hydroxypropan-2-yl group to the oxazole ring, which can be done using reagents like isopropanol and a suitable catalyst.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxypropan-2-yl)-4-(prop-1-en-2-yl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a reduced oxazole derivative.

    Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

5-(2-Hydroxypropan-2-yl)-4-(prop-1-en-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxypropan-2-yl)-4-(prop-1-en-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Hydroxyethyl)-4-(prop-1-en-2-yl)-1,2-oxazole-3-carboxamide
  • 5-(2-Hydroxypropyl)-4-(prop-1-en-2-yl)-1,2-oxazole-3-carboxamide

Uniqueness

5-(2-Hydroxypropan-2-yl)-4-(prop-1-en-2-yl)-1,2-oxazole-3-carboxamide is unique due to its specific substitution pattern on the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

5-(2-hydroxypropan-2-yl)-4-prop-1-en-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C10H14N2O3/c1-5(2)6-7(9(11)13)12-15-8(6)10(3,4)14/h14H,1H2,2-4H3,(H2,11,13)

InChI Key

VQTZLLPDQBFLMC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C(ON=C1C(=O)N)C(C)(C)O

Origin of Product

United States

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